Bienvenue dans la boutique en ligne BenchChem!

PIM-35

Dopamine Antidepressant Monoamine Transporter

PIM-35 (5-methoxyindolyl-2-methylamine) is an indole derivative structurally similar to serotonin (5-HT) that functions as a dual serotonin (5-HT) and dopamine (DA) uptake inhibitor. It is characterized by a methoxy group at the 5-position and a methanamine group at the 2-position of the indole core.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 130445-55-5
Cat. No. B137230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePIM-35
CAS130445-55-5
Synonyms5-methoxyindolyl-2-methylamine
PIM 35
PIM-35
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=C2)CN
InChIInChI=1S/C10H12N2O/c1-13-9-2-3-10-7(5-9)4-8(6-11)12-10/h2-5,12H,6,11H2,1H3
InChIKeyUGMMLOHVKZGOJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PIM-35 (CAS 130445-55-5) Vendor Comparison: Indole-Derived Serotonin/Dopamine Uptake Inhibitor for Antidepressant Research


PIM-35 (5-methoxyindolyl-2-methylamine) is an indole derivative [1] structurally similar to serotonin (5-HT) [2] that functions as a dual serotonin (5-HT) and dopamine (DA) uptake inhibitor . It is characterized by a methoxy group at the 5-position and a methanamine group at the 2-position of the indole core . PIM-35 demonstrates antidepressant-like activity in animal models and is exclusively utilized as a research compound for investigating serotonergic and dopaminergic mechanisms in depression .

PIM-35 Differentiation from Generic Tricyclic Antidepressants and SSRIs: Receptor-Sparing Profile and Unique Adrenoceptor Neutrality


Generic substitution among monoamine uptake inhibitors fails because compounds within the class exhibit highly divergent secondary pharmacology, particularly at adrenergic and histaminergic receptors, which can confound experimental outcomes. PIM-35 is differentiated by its specific dual inhibition of 5-HT and DA uptake combined with a demonstrably weak effect on norepinephrine (NA) uptake [1]. More critically, chronic administration of PIM-35 produces no variation in the number or affinity of alpha-2, beta-1, and beta-2 adrenoceptors, a property not uniformly shared by comparator antidepressants [2]. This adrenoceptor-neutral profile distinguishes PIM-35 from tricyclic antidepressants (TCAs) like imipramine and amitriptyline, which exhibit significant off-target binding, and positions it as a cleaner tool compound for isolating serotonergic/dopaminergic contributions.

Quantitative Differentiation Guide for PIM-35: Comparative In Vitro and Ex Vivo Data Versus Imipramine, Amitriptyline, Paroxetine, and Clomipramine


Dopamine Transporter (DAT) IC50 Profile: Intermediate Potency Between Amitriptyline and Imipramine

In direct head-to-head in vitro uptake inhibition assays, PIM-35 demonstrated an IC50 for dopamine (DA) uptake that was similar to imipramine and higher (i.e., less potent) than amitriptyline [1]. This positions PIM-35's dopaminergic component as distinct from the potent DAT inhibition of amitriptyline, providing an intermediate effect for studies requiring modulation without maximal DAT blockade.

Dopamine Antidepressant Monoamine Transporter

5-HT2 Receptor Downregulation: A 40% Reduction in Receptor Number Following Chronic Administration

Chronic administration of PIM-35 in rats resulted in a 40% inhibition of the number of 5-HT2 receptors in brain tissue ex vivo, while having no effect on the affinity (Kd) of the ligand for the receptor [1]. This quantitative reduction in receptor density is a hallmark of chronic antidepressant action and distinguishes PIM-35 from acute uptake inhibitors that lack this neuroadaptive effect.

Serotonin 5-HT2 Receptor Neuroplasticity

Adrenoceptor Neutrality: No Variation in Alpha-2, Beta-1, or Beta-2 Adrenoceptor Number or Affinity

Unlike many comparator antidepressants, chronic treatment with PIM-35 produced no significant variation in the number (Bmax) or the affinity (Kd) of alpha-2, beta-1, and beta-2 adrenoceptors in rat brain ex vivo [1]. This adrenoceptor neutrality contrasts with the reported affinity of amitriptyline for adrenergic receptors (e.g., IC50 24 nM) and the effects of imipramine on noradrenergic systems, establishing PIM-35 as a tool with a cleaner secondary pharmacology profile.

Adrenoceptor Off-Target Selectivity

Weak Norepinephrine Uptake Inhibition: A Defined Differentiator from Mixed-Action Antidepressants

PIM-35 is characterized as a weak inhibitor of norepinephrine (NA) uptake when directly compared to standard antidepressants in the same in vitro assay system [1]. While the study does not provide a precise IC50, the explicit qualitative descriptor 'weak' distinguishes it from compounds with potent noradrenergic activity (e.g., desipramine, which has an IC50 of ~0.12 µM for NA uptake [2]) and from balanced serotonin-norepinephrine reuptake inhibitors (SNRIs).

Norepinephrine Selectivity Monoamine

Optimal Research Application Scenarios for PIM-35 Based on Quantitative Differentiation Evidence


Mechanistic Studies Requiring Isolated Serotonergic and Dopaminergic Modulation Without Adrenergic Confounds

Based on its adrenoceptor-neutral profile (no change in alpha-2, beta-1, beta-2 receptor number/affinity) [1] and weak NA uptake inhibition [2], PIM-35 is optimally deployed in experiments designed to dissect the contributions of serotonin and dopamine systems to antidepressant-like behaviors or neurochemical changes. It serves as a cleaner alternative to TCAs like imipramine or amitriptyline, whose off-target adrenergic and histaminergic binding can obscure data interpretation.

Chronic Neuroadaptive Studies of 5-HT2 Receptor Downregulation

The demonstrated 40% reduction in 5-HT2 receptor number following chronic PIM-35 administration [3] makes this compound particularly valuable for research into antidepressant-induced neuroplasticity and receptor trafficking. This quantifiable endpoint allows for comparative studies of time-course and dose-response relationships for 5-HT2 receptor adaptation, an area where compounds lacking this effect would be unsuitable.

Dopamine-Specific Behavioral Pharmacology with a Characterized Intermediate Potency

For studies investigating the role of dopamine in antidepressant action or reward circuitry, PIM-35 offers a defined dopamine uptake inhibition profile that is similar in potency to imipramine but less potent than amitriptyline [4]. This intermediate DAT inhibition avoids the ceiling effects or strong releasing properties of other compounds, enabling more nuanced investigations of dopamine's contribution to therapeutic or side effect profiles.

Comparative Pharmacology Reference Standard for Novel Indole-Derived Antidepressant Candidates

As a structurally simple indole derivative with a well-characterized in vitro and ex vivo pharmacological fingerprint (dual 5-HT/DA uptake inhibition, 5-HT2 downregulation, adrenoceptor neutrality) [5], PIM-35 serves as an ideal reference compound for benchmarking novel indole-based or serotonergic agents. Its quantitative data points provide a baseline for evaluating improvements in potency, selectivity, or neuroadaptive effects in new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for PIM-35

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.